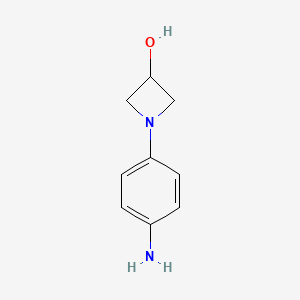

1-(4-Aminophenyl)azetidin-3-ol

Beschreibung

Overview of Azetidine (B1206935) Scaffolds in Organic and Medicinal Chemistry Research

Azetidines, four-membered nitrogen-containing saturated heterocycles, are increasingly recognized as privileged scaffolds in the realm of organic and medicinal chemistry. pharmablock.comnih.gov Their growing prominence stems from a unique combination of properties: a satisfactory degree of stability coupled with significant molecular rigidity. pharmablock.com This rigidity, a consequence of the strained four-membered ring, allows for a more defined spatial arrangement of substituents, which can lead to higher binding affinity with biological targets due to a reduction in the entropy of binding. enamine.net

The azetidine ring is characterized by a ring-strain energy of approximately 25.4 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridines (27.7 kcal/mol), and significantly higher than that of less strained heterocycles like pyrrolidine (B122466) (5.4 kcal/mol). rsc.org This inherent strain makes azetidines reactive under specific conditions, yet they are generally more stable and easier to handle than their three-membered aziridine (B145994) counterparts. rsc.org This balance of stability and reactivity makes them valuable intermediates in organic synthesis. rsc.org

In medicinal chemistry, the incorporation of azetidine scaffolds into drug candidates has been shown to impart favorable pharmacokinetic properties. researchgate.net Their three-dimensional nature and ability to act as bioisosteres for other cyclic systems, such as pyridines, offer advantages in drug design. nih.gov Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, and have been investigated for the treatment of central nervous system disorders. nih.govtechnologynetworks.com A notable example of a successful drug containing this scaffold is Azelnidipine, an antihypertensive medication. enamine.net The ability to introduce conformational constraints with minimal increase in molecular weight and lipophilicity further enhances the appeal of azetidines in fragment-based drug design. enamine.net

Historical Context of Azetidine Synthesis Challenges and Innovations

Historically, the synthesis of azetidines has been considered challenging, which has limited their exploration compared to other nitrogen-containing heterocycles. nih.govresearchgate.net The high ring strain of the four-membered ring makes their formation thermodynamically less favorable and can lead to competing side reactions, such as polymerization or ring-opening. nih.gov Early synthetic methods often required harsh reaction conditions and had limited substrate scope and functional group tolerance.

Traditional methods for constructing the azetidine ring include the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, and intermolecular [2+2] cycloadditions of alkenes with amines or oximes. researchgate.net However, these methods have often been hampered by low yields and the need for specific activating or protecting groups. The difficulty in accessing functionalized azetidines has historically been a significant barrier to their widespread use in drug discovery programs. nih.gov

In recent years, significant innovations have emerged to overcome these synthetic hurdles. rsc.orgnih.gov Researchers have developed novel strategies that offer milder reaction conditions, broader substrate scope, and improved efficiency. These advancements include:

Lewis acid-mediated ring expansion: This method allows for the conversion of donor-acceptor cyclopropanes to substituted azetidines under mild, transition-metal-free conditions. researchgate.net

Palladium(II)-catalyzed intramolecular C(sp3)–H amination: This approach provides a route to functionalized azetidines with excellent functional group tolerance. rsc.org

Titanium(IV)-mediated coupling: This method has been used to synthesize spirocyclic NH-azetidines from oxime ethers and Grignard reagents. rsc.org

Strain-release homologation: The use of highly strained azabicyclo[1.1.0]butanes as precursors allows for their reaction with a variety of nucleophiles to form substituted azetidines. rsc.org

Aza-Paternò–Büchi reaction: This photochemical [2+2] cycloaddition has been adapted for the synthesis of azetidines. nih.govrsc.org

These innovative synthetic methods have made a wider range of functionalized azetidines more accessible, paving the way for their increased application in medicinal chemistry and materials science. rsc.orgnih.gov

The Strategic Importance of 1-(4-Aminophenyl)azetidin-3-ol as a Chemical Building Block and Synthetic Intermediate

This compound is a strategically important molecule that serves as a versatile building block and synthetic intermediate in organic synthesis. bldpharm.com Its structure incorporates several key features that contribute to its utility: the conformationally restricted azetidine ring, a nucleophilic primary aromatic amine, and a secondary alcohol. This unique combination of functional groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, particularly in the context of drug discovery. ontosight.ai

The presence of the 4-aminophenyl group provides a site for a range of chemical modifications. The amino group can participate in reactions such as acylation, alkylation, arylation, and the formation of Schiff bases. impactfactor.org For instance, it can be coupled with various carboxylic acids to form amides, a common linkage in many pharmaceutical compounds. The phenyl ring itself can also undergo electrophilic aromatic substitution, further expanding the possibilities for structural diversification.

The azetidin-3-ol (B1332694) moiety offers additional opportunities for synthetic manipulation. The hydroxyl group can be oxidized, reduced, or converted into a leaving group for nucleophilic substitution reactions. The nitrogen atom within the azetidine ring can also be further functionalized. The inherent ring strain of the azetidine scaffold can be exploited in ring-opening reactions to generate novel acyclic structures.

The utility of this compound as a building block is highlighted by its role in the synthesis of various biologically active compounds. It serves as a key intermediate for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. technologynetworks.com By systematically modifying the different functional groups of this molecule, chemists can generate a wide array of analogues to explore structure-activity relationships and optimize pharmacological properties. For example, it is a precursor in the synthesis of certain kinase inhibitors and compounds investigated for their potential in treating cancer and infectious diseases. ontosight.ai

The synthesis of this compound itself can be achieved through several routes. One common method involves the reaction of a protected azetidin-3-ol with a suitable 4-nitro-substituted aromatic compound, followed by the reduction of the nitro group to an amine. For example, coupling azetidin-3-ol with 4-nitrobenzaldehyde (B150856) and subsequent reduction can yield the desired product. Another approach involves the nucleophilic substitution of a leaving group on the azetidine nitrogen with 4-bromoaniline, followed by a palladium-catalyzed amination.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNKVPSQFAMADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Aminophenyl Azetidin 3 Ol and Its Analogs

Established Strategies for Azetidine (B1206935) Ring Formation Applied to Azetidinol (B8437883) Architectures

Traditional methods for forming the azetidine ring have been adapted and refined for the synthesis of complex azetidinol derivatives. These strategies primarily involve forming the heterocyclic ring through intramolecular bond formation, cycloaddition reactions, or skeletal rearrangements of other cyclic systems.

Intramolecular Cyclization Approaches: Nitrogen-Mediated Ring Closure (e.g., SN2-type reactions)

One of the most common and direct methods for constructing the azetidine ring is through intramolecular nucleophilic substitution, where a nitrogen atom acts as the nucleophile to displace a leaving group in a γ-position. nih.gov This SN2-type reaction is a foundational strategy for forming the strained four-membered ring. The general approach involves the cyclization of γ-haloamines or activated γ-aminoalcohols. nih.govclockss.org

For instance, the synthesis of N-substituted azetidines can be achieved by treating γ-haloalkyl-imines with a reducing agent like sodium borohydride, which first reduces the imine to an amine that subsequently cyclizes intramolecularly. bham.ac.uk A well-established route involves the reaction of primary amines with 1,3-dielectrophiles, such as 1,3-dihalopropanes or bis-triflates of 2-substituted-1,3-propanediols, in a double SN2 cyclization. clockss.orgorganic-chemistry.org Lanthanide triflates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidine-3-ol derivatives in high yields. nih.gov This method is notable for its tolerance of acid-sensitive functional groups. nih.gov

| Precursor Type | Reaction | Key Reagents | Product | Ref. |

| γ-Haloalkyl-imine | Reductive Cyclization | NaBH4 | N-Substituted Azetidine | bham.ac.uk |

| 2-Substituted-1,3-propanediol | Double SN2 Cyclization | Primary Amine, Triflic Anhydride | 1,3-Disubstituted Azetidine | organic-chemistry.org |

| cis-3,4-Epoxy Amine | Intramolecular Aminolysis | La(OTf)3 (catalyst) | Azetidin-3-ol (B1332694) | nih.gov |

Cycloaddition Reactions (e.g., [2+2] cycloadditions)

Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core by forming two new bonds in a single step. magtech.com.cn The most prominent among these is the [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, which directly yields the azetidine ring. researchgate.netrsc.org

Historically, these reactions often required UV light irradiation and were limited to specific types of imines, such as cyclic imines, to prevent competing E/Z isomerization. rsc.orgresearchgate.net For example, the Swenton group reported that UV irradiation of 1,3-dimethyl-6-azauracil in the presence of an alkene and a triplet sensitizer (B1316253) like acetone (B3395972) efficiently produced the corresponding azetidine adducts. rsc.org Another key strategy is the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then be reduced to provide access to the azetidine scaffold. magtech.com.cn This approach has been used to prepare 3-hydroxy-2-azetidinones, which are direct precursors to azetidin-3-ols. mdpi.com

| Reaction Name | Reactants | Conditions | Product Type | Ref. |

| Aza Paternò-Büchi | Imine + Alkene | UV light, Triplet Sensitizer | Azetidine | rsc.org |

| Staudinger Cycloaddition | Ketene + Imine | Tertiary Amine | β-Lactam (Azetidin-2-one) | mdpi.com |

Ring Contraction Methodologies for Azetidine Derivatives

Skeletal rearrangements, specifically ring contractions of five-membered heterocycles, offer an alternative pathway to the strained azetidine ring. magtech.com.cn This approach can be advantageous when the corresponding five-membered ring precursors are more readily accessible.

A notable example is the synthesis of N-sulfonylazetidines through the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org This one-pot reaction proceeds via a proposed mechanism involving nucleophilic addition to the amide carbonyl, followed by N-C(O) bond cleavage. rsc.org The resulting intermediate, a γ-positioned amide anion, then undergoes intramolecular cyclization via an SN2 mechanism to expel the bromide ion and form the azetidine ring. rsc.orgorganic-chemistry.org This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols and anilines to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org While less direct, photo-promoted ring contractions of pyridines have also been explored to generate highly substituted pyrrolidine (B122466) derivatives, demonstrating the broader potential of ring contraction strategies in heterocyclic chemistry. osaka-u.ac.jpnih.gov

| Starting Material | Key Reagents | Mechanism | Product | Ref. |

| α-Bromo N-Sulfonylpyrrolidinone | K2CO3, Nucleophile (e.g., MeOH) | Nucleophilic Addition-Ring Contraction | α-Carbonylated N-Sulfonylazetidine | rsc.orgorganic-chemistry.org |

Strain-Release Homologation in Azetidine Synthesis

More recent strategies leverage the high ring strain of bicyclic systems to drive the formation of azetidines. The strain-release homologation of boronic esters using azabicyclo[1.1.0]butane is a prime example of this modular approach. organic-chemistry.orgacs.org This methodology allows for the construction of a diverse array of functionalized azetidines. thieme-connect.com

The process involves the generation of azabicyclo[1.1.0]butyl lithium, which then reacts with a boronic ester to form a boronate complex. acs.org Upon protonation, this complex undergoes a 1,2-migration coupled with the cleavage of the central C-N bond of the bicyclic system. organic-chemistry.org This bond cleavage relieves the significant ring strain (estimated at 65.4 kcal/mol) of the azabicyclo[1.1.0]butane core, providing a strong thermodynamic driving force for the reaction and yielding an N-H azetidinyl boronic ester. rsc.orgacs.org This method is notable for its broad scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters with complete stereospecificity. acs.org

Modern Catalytic Approaches for 1-(4-Aminophenyl)azetidin-3-ol and Substituted Azetidinols

Modern synthetic chemistry has increasingly turned to catalytic methods, particularly those involving photochemistry, to access strained ring systems like azetidines under mild conditions. These approaches offer new avenues for synthesizing highly functionalized and complex azetidinol derivatives.

Photo- and Photoredox-Catalyzed Azetidine Synthesis

Visible-light photocatalysis has emerged as a powerful tool for overcoming the limitations of traditional photochemical methods, which often require high-energy UV light. researchgate.net This has been successfully applied to the aza Paternò-Büchi reaction for azetidine synthesis. springernature.comresearchgate.net By using a visible-light photocatalyst, such as an iridium complex, the triplet state of an oxime can be generated via energy transfer. nih.govchemrxiv.org This excited state then undergoes an intermolecular [2+2] cycloaddition with a wide range of alkenes. researchgate.netnih.gov This approach is characterized by its mild conditions, operational simplicity, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors. nih.govchemrxiv.org

Another photochemical strategy is the Norrish-Yang cyclization, which can be used to forge azetidinols from α-aminoacetophenones. beilstein-journals.orgnih.gov This reaction involves a 1,5-hydrogen abstraction followed by radical recombination to form the four-membered ring. beilstein-journals.orgresearchgate.net Furthermore, photoredox-catalyzed dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed. acs.orgacs.org These reactions represent oxidative formal aza Paternò-Büchi reactions, providing stereoselective and high-yielding access to functionalized azetidines under aerobic conditions. acs.orgresearchgate.net

| Method | Reactants | Catalyst/Conditions | Key Intermediate | Ref. |

| Visible-Light Aza Paternò-Büchi | Oxime + Alkene | Ir(III) photocatalyst, visible light | Triplet state oxime | rsc.orgnih.govchemrxiv.org |

| Norrish-Yang Cyclization | α-Aminoacetophenone | Light irradiation | 1,4-biradical | beilstein-journals.orgnih.gov |

| Photocatalytic Dehydrogenative [2+2] Cycloaddition | Amine + Alkene | Photoredox catalyst, aerobic conditions | Oxidative formal Aza Paternò-Büchi | acs.orgacs.orgresearchgate.net |

Copper-Catalyzed Cyclization and Functionalization Reactions

Copper catalysis has emerged as a powerful tool in the synthesis of azetidines, offering mild and efficient routes to these strained four-membered rings. Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes represents a significant advancement in this area. This methodology allows for the construction of the azetidine scaffold through a [3+1] radical cascade cyclization. The reaction proceeds via the photogeneration of α-aminoalkyl radicals, which are then captured by alkynes to form vinyl radicals. A subsequent tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization lead to the formation of the azetidine ring. A notable feature of this approach is its ability to create vicinal tertiary-quaternary and even quaternary-quaternary centers on the azetidine ring.

Another innovative copper-catalyzed method involves a dual copper/photoredox-catalyzed multi-component allylation of azabicyclo[1.1.0]butanes. This strategy utilizes a radical-relay mechanism to synthesize C3 quaternary center-containing azetidines with high yields. The reaction demonstrates excellent functional group compatibility, making it suitable for the late-stage derivatization of bioactive molecules.

Furthermore, a general anti-Baldwin radical 4-exo-dig cyclization of ynamides has been developed using a heteroleptic copper complex under visible light irradiation. This photochemical process provides highly functionalized azetidines with complete regioselectivity. The resulting azetidines are versatile building blocks that can undergo further post-functionalization reactions. Copper-catalyzed enantioselective boryl allylation of azetines has also been shown to be an effective method for the synthesis of chiral 2,3-disubstituted azetidines.

| Reaction Type | Catalyst System | Key Features | Reference |

| Photo-induced radical annulation | Copper catalyst | Forms vicinal tertiary-quaternary centers | |

| Dual photoredox allylation | Copper/photoredox catalyst | High yield synthesis of C3 quaternary azetidines | |

| Anti-Baldwin radical cyclization | Heteroleptic copper complex | Complete regioselectivity, versatile building blocks | |

| Enantioselective boryl allylation | Cu/bisphosphine | Access to chiral 2,3-disubstituted azetidines |

Lanthanide-Catalyzed Regioselective Aminolysis for Azetidine Formation

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have proven to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, providing a direct route to azetidines. This method is characterized by its high yields and tolerance of various functional groups, including those that are acid-sensitive or possess Lewis basic sites.

The La(OTf)₃ catalyst promotes the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, leading to the formation of the corresponding azetidine. This regioselectivity is a key advantage of the lanthanide-catalyzed approach. Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for the observed difference in regioselectivity between the aminolysis of cis- and trans-isomers.

| Catalyst | Substrate | Key Outcome | Reference |

| La(OTf)₃ | cis-3,4-epoxy amines | High yield of azetidines | |

| La(OTf)₃ | cis-3,4-epoxy amines | C3-selective intramolecular aminolysis |

Electrocatalytic Methodologies in Azetidine Synthesis

Electrocatalysis offers a novel and sustainable approach to the synthesis of azetidines. An electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides has been developed, providing access to the azetidine ring system. This process involves the synergistic combination of cobalt catalysis and electricity to regioselectively generate a key carbocationic intermediate, which then undergoes intramolecular C-N bond formation.

Mechanistic investigations, including electrochemical kinetic analysis, have shed light on the rate-determining step of this electrochemical protocol. These studies highlight the utility of electrochemistry in mediating catalyst oxidation and facilitating the formation of the desired azetidine products.

Green Chemistry Principles and Sustainable Routes for Azetidinol Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been explored for the synthesis of azetidinols and related compounds. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Sonication and Stirring-Based Approaches

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable tool in green synthesis. Ultrasonic irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. In the context of azetidinol synthesis, sonication can be employed to promote reactions that might otherwise require harsh conditions or prolonged reaction times. For instance, the use of ultrasound in conjunction with heterogeneous catalysts has been shown to be a powerful strategy for promoting multicomponent reactions. This approach offers the potential for the efficient and environmentally benign synthesis of complex molecules, including azetidinol derivatives.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-free synthesis and microwave-assisted organic synthesis (MAOS) are two key pillars of green chemistry that have been applied to the production of heterocyclic compounds. Solvent-free reactions, as the name suggests, are conducted in the absence of a solvent, which significantly reduces waste and eliminates the environmental hazards associated with many organic solvents. These reactions can be carried out by simply mixing the reactants, sometimes with the aid of a solid support like clays (B1170129) or zeolites.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. The synthesis of azetidinones, precursors to azetidinols, has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the clean and efficient production of these valuable compounds. The combination of solvent-free conditions with microwave irradiation represents a particularly powerful approach for greening the synthesis of azetidinol and its analogs.

| Green Chemistry Approach | Key Principle | Advantages in Azetidinol Synthesis | Reference |

| Sonication | Acoustic cavitation enhances reactivity | Faster reactions, higher yields | |

| Solvent-Free Synthesis | Elimination of organic solvents | Reduced waste, lower environmental impact | |

| Microwave-Assisted Synthesis | Rapid and efficient heating | Shorter reaction times, improved yields |

Stereoselective and Asymmetric Synthesis of Chiral Azetidinols and Derivatives

The synthesis of enantiomerically pure chiral azetidinols is of significant interest due to their potential applications in medicinal chemistry and as chiral building blocks. Several stereoselective and asymmetric synthetic strategies have been developed to address this challenge.

One notable approach involves the iridium-tol-BINAP-catalyzed reductive coupling of allylic acetates with N-benzhydryl azetidinone. This method, mediated by 2-propanol, provides highly enantiomerically enriched chiral α-stereogenic azetidinols. The reaction tolerates a wide range of complex, nitrogen-rich substituents, making it a versatile tool for the synthesis of diverse chiral azetidinol derivatives.

Another strategy for accessing chiral azetidin-3-ones, which can be readily reduced to chiral azetidinols, is through a gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides. These chiral starting materials are accessible in excellent enantiomeric excess via chiral sulfinamide chemistry. The resulting chiral azetidin-3-ones can then be stereoselectively reduced to the corresponding azetidinols.

Furthermore, a practical two-step procedure for the synthesis of enantioenriched four-membered amino acids has been developed, which involves the intermediate formation of isolable 2-azetinylcarboxylic acids. The reduction of these intermediates can be performed with either palladium or chiral ruthenium complexes, leading to saturated amino acids that can be efficiently resolved after peptide coupling. This methodology provides access to unusual architectures that are of interest for protein engineering and the study of azetidine-containing secondary structures.

| Methodology | Catalyst/Reagent | Key Outcome | Reference |

| Reductive coupling | Iridium-tol-BINAP | Highly enantiomerically enriched chiral α-stereogenic azetidinols | |

| Oxidative cyclization | Gold catalyst | Chiral azetidin-3-ones from chiral N-propargylsulfonamides | |

| Reduction of 2-azetinylcarboxylic acids | Palladium or chiral Ruthenium complexes | Enantioenriched four-membered amino acids |

Chemical Reactivity and Derivatization Strategies for 1 4 Aminophenyl Azetidin 3 Ol

Reactivity Profile of the Azetidine (B1206935) Ring System

The chemical behavior of the azetidine ring in 1-(4-Aminophenyl)azetidin-3-ol is largely dictated by its four-membered heterocyclic structure. This system is characterized by significant ring strain, which is a key driver of its reactivity.

Strain-Driven Reactivity of Four-Membered Heterocycles

Azetidines, as four-membered nitrogen-containing heterocycles, possess a considerable amount of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes the azetidine ring susceptible to reactions that lead to ring-opening, thereby relieving the strain. The reactivity is a balance between this strain and the relative stability of the ring, which allows for its isolation and handling under normal conditions while enabling unique chemical transformations under appropriate activation. rsc.org

Ring-Opening Reactions and Subsequent Transformations

The strain within the azetidine ring of this compound facilitates a variety of ring-opening reactions. These reactions can be initiated by nucleophiles or electrophiles, leading to the formation of linear amine derivatives. For instance, in the presence of a strong acid, the nitrogen atom of the azetidine ring can be protonated, making the ring more susceptible to nucleophilic attack. This can lead to the cleavage of one of the C-N bonds.

Similarly, treatment with organometallic reagents can lead to nucleophilic addition and ring-opening. The regioselectivity of the ring-opening is influenced by the substituents on the ring. In the case of this compound, the presence of the hydroxyl group at the 3-position and the aminophenyl group at the nitrogen atom will influence the site of nucleophilic attack. Subsequent transformations of the ring-opened products can lead to a diverse array of acyclic structures with defined stereochemistry.

Functional Group Interconversions and Modifications of the Hydroxyl Moiety

The hydroxyl group at the 3-position of this compound is a prime site for functionalization. Standard alcohol chemistry can be applied to modify this group, thereby altering the properties of the molecule.

Common transformations include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base will yield the corresponding esters.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide will produce ethers.

Oxidation: Oxidation of the secondary alcohol to a ketone (azetidin-3-one) can be achieved using various oxidizing agents. The resulting ketone is a versatile intermediate for further modifications, such as the introduction of new substituents at the 3-position.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functional groups at the 3-position.

These modifications are crucial for structure-activity relationship studies in medicinal chemistry, allowing for the fine-tuning of the molecule's properties.

Transformations of the Aminophenyl Substituent (e.g., acylation, diazotization reactions)

The primary aromatic amine of the 4-aminophenyl group is another key reactive site in the molecule. This functional group can undergo a wide range of chemical transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to modify the electronic properties and steric bulk of the aminophenyl moiety.

Alkylation: The nitrogen atom can be alkylated under appropriate conditions, although care must be taken to avoid over-alkylation.

Diazotization: A significant transformation of the primary aromatic amine is its conversion to a diazonium salt. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer-type reactions.

| Reaction Type | Reagent | Product Functional Group |

| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN |

| Schiemann Reaction | HBF4, heat | -F |

| Gomberg-Bachmann Reaction | Arylating agent | Biaryl |

| Reduction | H3PO2 | -H (deamination) |

| Azo coupling | Activated aromatic ring | Azo compound |

These transformations allow for the introduction of a wide array of substituents onto the phenyl ring, dramatically increasing the chemical diversity accessible from this compound.

Advanced Functionalization Techniques on Azetidine Scaffolds

Beyond the classical functional group manipulations, advanced synthetic methods can be applied to the azetidine scaffold for more complex modifications.

Direct C(sp3)–H Functionalization

Direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical approach to modify the azetidine ring. In the context of N-aryl azetidines, the aryl group can act as a directing group for the selective activation of C–H bonds on the azetidine ring. nih.gov Palladium-catalyzed C–H arylation, for example, has been used to introduce aryl groups at specific positions on saturated heterocycles. nih.gov For this compound, the N-phenyl group could potentially direct the functionalization of the C-2 or C-3 positions of the azetidine ring. The regioselectivity of such reactions would be influenced by the directing ability of the aminophenyl group and the reaction conditions. This strategy offers a direct route to novel, substituted azetidine derivatives that would be challenging to access through traditional methods.

Diastereoselective Alkylation and Acylation Reactions

Information regarding the diastereoselective alkylation and acylation of this compound is not currently available in published scientific literature. Such studies would be valuable for understanding how the existing stereocenter at the 3-position of the azetidine ring influences the stereochemical outcome of reactions at the hydroxyl group or other positions.

Chemoselective Displacement Reactions

Detailed research on the chemoselective displacement reactions of this compound has not been found in the public scientific domain. Investigations in this area would be crucial for developing synthetic routes that selectively target one of the compound's reactive sites—the hydroxyl group, the aromatic amine, or the ring nitrogen—while leaving the others intact.

Defluorosulfonylation (deFS) Pathways and Applications

There is no available information in scientific literature concerning the application of defluorosulfonylation pathways to this compound. This novel reaction, which involves the conversion of phenols to aryl fluorides, would likely require the synthesis of a phenol-containing analogue of the target compound.

Computational and Theoretical Investigations of Azetidine Based Systems

Density Functional Theory (DFT) Studies on Azetidine (B1206935) Ring Stability and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the four-membered azetidine ring, providing fundamental insights into its stability and reactivity.

The reactivity of azetidines is largely governed by their significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value lies between the higher strain of aziridines (27.7 kcal/mol) and the lower strain of pyrrolidines (5.4 kcal/mol), giving azetidines a unique balance of stability for handling and inherent reactivity that can be triggered under specific conditions. rsc.org DFT calculations are instrumental in quantifying this strain energy and predicting how it influences chemical behavior.

DFT studies have been employed to rationalize the outcomes of chemical reactions involving azetidines. For instance, in the synthesis of 2-arylazetidines from oxiranes, DFT calculations, including an explicit solvent model, were used to explore the reaction mechanism and explain the observed regio- and diastereoselectivity. acs.org These calculations confirmed that the formation of the strained four-membered ring is kinetically controlled, favoring it over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific reaction conditions. acs.org Similarly, DFT has been used to understand the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, suggesting that the coordination of a Lanthanum(III) catalyst to the substrate or product dictates the reaction's selectivity. nih.gov

Table 1: Summary of DFT Findings on Azetidine Derivatives

| Azetidine System | DFT Method/Basis Set | Key Finding | Reference |

|---|---|---|---|

| 2-Arylazetidines | M06-2X/6-31G(d,p) with implicit-explicit solvation | Ring closure is kinetically controlled, favoring the 4-membered azetidine over the 5-membered pyrrolidine. | acs.org |

| Azetidines from cis-3,4-epoxy amines | Not specified | Regioselectivity of ring-forming aminolysis is controlled by coordination with a La(III) catalyst. | nih.gov |

| Lithiated oxazolinylazetidines | Not specified | Supported the involvement of equilibrating diastereoisomeric lithiated intermediates, explaining stereoconvergence. | nih.gov |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | B3LYP/6-31G(d,p) | Calculated a HOMO-LUMO gap of 5.406 eV, indicating high stability. | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis of Azetidinol (B8437883) Structures

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. Coupled with conformational analysis, these techniques provide detailed information about the dynamic behavior and preferred three-dimensional structures of molecules like 1-(4-aminophenyl)azetidin-3-ol.

The four-membered azetidine ring is not planar and typically adopts a puckered conformation to alleviate some of its inherent strain. nih.gov The degree of puckering and the conformational preferences can be influenced by the nature and position of substituents on the ring, as well as by interactions with the surrounding environment, such as solvent molecules. nih.govnih.gov

Computational studies on proline analogues with different ring sizes, including the four-membered L-azetidine-2-carboxylic acid (Aze), have shown that the azetidine ring can adopt either a puckered structure depending on the peptide backbone. nih.gov These theoretical preferences are consistent with experimental X-ray crystallography data. nih.gov MD simulations have been used to parameterize azetidine-2-carboxylic acid for force fields used in simulations, allowing for the study of its effects on peptide conformations. nih.gov These simulations revealed that Aze has a greater tendency than proline to undergo trans→cis peptide bond isomerization, which can significantly alter polypeptide chain structure. nih.gov

For azetidinol structures, the hydroxyl group introduces an additional layer of complexity due to its ability to form hydrogen bonds. MD simulations can model the dynamic behavior of these hydrogen bonds, both intramolecularly and intermolecularly with solvent molecules, which can significantly influence the conformational equilibrium of the molecule. A theoretical study on an azetidine derivative reported using MD simulations to validate docking results, with the root-mean-square deviation (RMSD) indicating the stability of the ligand-protein complex over time. researchgate.net Such simulations are crucial for understanding how a molecule like this compound might behave in a biological environment.

Table 2: Conformational and Dynamic Properties of Azetidine Analogues

| Compound/System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| L-azetidine-2-carboxylic acid (Aze) dipeptide | Ab initio HF and DFT | The azetidine ring adopts a puckered structure; polyproline II-like conformation becomes more populated as solvent polarity increases. | nih.gov |

| Azetidine-2-carboxylic acid (Aze) in homo-pentapeptides | Molecular Dynamics (MD) Simulation | Aze has a higher propensity than proline for trans→cis isomerization and exhibits stronger electrostatic interactions with water. | nih.gov |

| Amidino-substituted benzimidazoles (DPP III inhibitors) | Molecular Dynamics (MD) Simulation | Revealed the importance of specific functional groups (imidazolinyl and phenyl) in the binding mechanism to the enzyme's active site. | nih.gov |

| Novel azetidine derivative | Molecular Dynamics (MD) Simulation | Used to validate docking results against viral proteins, with RMSD values indicating stable complex formation. | researchgate.net |

Computational Prediction of Reaction Pathways and Selectivity in Azetidine Synthesis

The synthesis of the strained azetidine ring can be challenging, often requiring specific strategies to control reaction pathways and achieve desired selectivity. sciencedaily.com Computational modeling has emerged as a powerful tool to guide these synthetic efforts by predicting reaction outcomes, rationalizing selectivity, and elucidating complex reaction mechanisms.

Various synthetic routes to azetidines have been reported, including cyclization reactions via nucleophilic substitution, [2+2] cycloadditions, and ring expansions of three-membered rings. pageplace.denih.govu-tokyo.ac.jp Computational methods can model the transition states and energy barriers associated with these different pathways, providing a rationale for why one product is formed over another. For example, researchers have used computational models to predict which pairs of alkenes and oximes would react to form azetidines via a photocatalytic reaction. sciencedaily.com By calculating frontier orbital energies, these models could predict reaction feasibility in seconds. sciencedaily.com

DFT calculations have been particularly insightful in explaining selectivity. As mentioned previously, studies on the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines used DFT to show how the catalyst influences the regioselectivity of the ring-opening step. nih.gov Similarly, in the synthesis of 2-arylazetidines, quantum chemical calculations provided a detailed explanation for the observed regio- and diastereoselectivity, confirming that the reaction proceeds under kinetic control to favor the formation of the four-membered ring. acs.org These computational insights are invaluable for optimizing reaction conditions and designing new, more efficient synthetic strategies for complex azetidine derivatives.

Table 3: Computationally Investigated Synthetic Pathways to Azetidines

| Synthetic Method | Computational Approach | Key Insight | Reference |

|---|---|---|---|

| Photocatalytic alkene-oxime reaction | Computational modeling of frontier orbital energies | Predicted reactive alkene-oxime pairs and reaction yields for azetidine formation. | sciencedaily.com |

| Intramolecular aminolysis of epoxy amines | Density Functional Theory (DFT) | Explained how a Lanthanum catalyst controls regioselectivity to favor azetidine formation. | nih.gov |

| LiDA-KOR-induced ring closure of oxiranes | Density Functional Theory (DFT) | Rationalized the kinetic control leading to regio- and diastereoselective formation of 2-arylazetidines. | acs.org |

| Staudinger ketene-imine cycloaddition | Review of computational studies | Computational studies help in understanding and controlling the diastereoselectivity of β-lactam formation. | researchgate.net |

In Silico Screening and Molecular Docking for Ligand-Target Interactions

In silico screening and molecular docking are computational techniques central to modern drug discovery. researchgate.net These methods are used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a biological target, typically a protein or enzyme. researchgate.net The conformationally restricted nature of the azetidine scaffold makes it an attractive motif in drug design, as it can reduce the entropy loss upon binding to a target, potentially leading to higher affinity. enamine.net

Molecular docking involves placing a ligand into the binding site of a receptor in various orientations and conformations and then scoring these poses based on a function that estimates the binding energy. amazonaws.com This approach has been used to study various azetidine-containing compounds and other heterocyclic systems. For example, a study on a novel azetidine derivative used molecular docking to investigate its antiviral activity against Hepatitis C virus (HCV) and Norovirus proteins, identifying it as a potential inhibitor. researchgate.net In another study, analogues of the antitumor agent TZT-1027, which incorporated a 3-aryl-azetidine moiety, were designed and synthesized, with their potent antiproliferative activities rationalized through their interaction with biological targets. mdpi.com

In silico screening can be used to search large databases of chemical compounds to identify those that are likely to bind to a specific target. mdpi.com This process often starts with pharmacophore modeling or filtering compounds based on drug-likeness properties, such as Lipinski's rule of five, before proceeding to more computationally intensive docking simulations. mdpi.comnih.govneliti.com The results from these computational studies, including predicted binding energies and key interactions (e.g., hydrogen bonds), help prioritize compounds for synthesis and experimental testing. dovepress.commdpi.com

Table 4: Examples of In Silico and Docking Studies of Azetidine-Related Systems

| Compound Class | Biological Target | Key Computational Finding | Reference |

|---|---|---|---|

| Novel azetidine derivative | Hepatitis C Virus (HCV) NS5B and Norovirus proteins | Docking and MD simulations identified the compound as a potential inhibitor with stable binding. | researchgate.net |

| Azetidine-containing TZT-1027 analogues | Tubulin (implied) | A conformational restriction strategy using an azetidine ring led to compounds with potent nanomolar antiproliferative activity. | mdpi.com |

| Aza compounds | Heme-binding protein of Tannerella Forsythia | Docking scores ranged from -5.2 to -8.0, with some compounds showing stronger interactions than the reference drug amoxicillin. | nih.gov |

| 1,3,4-oxadiazole derivatives | GABAA receptor | High-throughput screening identified 17 compounds with very good mol dock scores, suggesting potential as anticonvulsant agents. | researchgate.net |

Structure Activity Relationship Sar Studies of Azetidinol Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of azetidinol (B8437883) derivatives is highly sensitive to the nature and position of substituents on both the azetidine (B1206935) and the N-phenyl rings. Research indicates that modifications to these positions can dramatically alter the compound's potency and target selectivity.

The core azetidine ring is not merely a scaffold but an active contributor to the molecule's properties. The hydroxyl group at the C-3 position is often crucial for forming hydrogen bonds with target proteins. The nitrogen atom at the N-1 position serves as a key attachment point for various aryl groups, with the 4-aminophenyl moiety being a common starting point for exploration.

Systematic studies have revealed several key trends:

Aryl Ring Substitution : The substitution pattern on the N-phenyl ring significantly impacts activity. Electron-withdrawing groups (EWGs) such as nitro (NO₂) or chloro (Cl) groups at the para position of the phenyl ring have been shown to increase the biological potency in many azetidinone series. ijsr.netmdpi.com Conversely, the introduction of bulky groups can enhance activity by improving hydrophobic interactions within the target's binding pocket. ijrar.org

Lipophilicity and N-Alkylation : In studies of azetidine derivatives as GABA-uptake inhibitors, lipophilicity plays a critical role. The introduction of N-alkylated lipophilic residues, such as a 4,4-diphenylbutenyl moiety, has been found to confer high potency at the GAT-1 transporter. nih.gov This suggests that increasing the lipophilic character can enhance binding affinity.

Positional Isomerism : The position of functional groups on the azetidine ring is critical. For instance, studies on azetidine derivatives as GABA uptake inhibitors showed that azetidin-2-ylacetic acid derivatives were more potent at GAT-1, while an azetidine-3-carboxylic acid analog was a more effective GAT-3 inhibitor. nih.gov

The following table details the impact of specific N-substituents on the GAT-1 and GAT-3 inhibitory activity of 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives, illustrating the sensitivity of biological response to structural changes. nih.gov

| Compound | N-Substituent | GAT-1 IC₅₀ (μM) | GAT-3 IC₅₀ (μM) |

|---|---|---|---|

| 18b | Diphenylmethyl | 26.6 ± 3.3 | >100 |

| 18e | Tris(4-methoxyphenyl)methyl | >100 | 31.0 ± 4.7 |

Correlation of Structural Modifications with Observed Biological Responses (e.g., inhibition profiles)

The primary goal of modifying the core structure of 1-(4-aminophenyl)azetidin-3-ol is to enhance its interaction with a specific biological target, often an enzyme or a receptor. SAR studies provide a direct correlation between a structural change and its effect on an inhibition profile, typically measured by IC₅₀ values (the concentration of an inhibitor required to reduce a biological process by 50%).

Key correlations observed in azetidinol and related azetidine derivatives include:

Enzyme Inhibition : Azetidinone-based structures are known to be effective enzyme inhibitors. globalresearchonline.net The strained β-lactam ring in azetidin-2-ones, for example, is a key feature in antibiotics like penicillin, where it irreversibly acylates the active site of bacterial transpeptidase enzymes. derpharmachemica.com While this compound lacks the carbonyl group of a β-lactam, the conformational constraints imposed by the four-membered ring are crucial for orienting substituents to fit into an enzyme's active site. researchgate.net

Kinase Inhibition : In the context of protein kinase inhibitors, specific substitutions are designed to interact with key regions of the ATP-binding pocket. For checkpoint kinase 1 (Chk1) inhibitors, docking studies have shown that specific substitutions on related heterocyclic cores form crucial hydrogen bonds within the active site, which is essential for potent inhibition. nih.gov Similarly, for glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, SAR studies revealed that 2,4-disubstituted thiadiazolidinones were a privileged scaffold, with specific modifications enhancing selective inhibition. nih.govnih.gov

Transporter Inhibition : As seen with GABA uptake inhibitors, structural modifications directly influence selectivity between transporter subtypes. Azetidin-2-ylacetic acid derivatives equipped with a lipophilic 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed high potency for the GAT-1 transporter (IC₅₀ = 2.01 μM), whereas a β-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, was more selective for the GAT-3 transporter (IC₅₀ = 15.3 μM). nih.gov This demonstrates that both the core scaffold and the nature of the lipophilic side chain dictate the inhibition profile.

The table below summarizes how different structural features in azetidine derivatives correlate with specific biological inhibition profiles based on various studies.

| Structural Modification | Target Class | Observed Biological Response | Reference |

|---|---|---|---|

| Lipophilic N-substituent (e.g., 4,4-diphenylbutenyl) on azetidin-2-ylacetic acid | GABA Transporter (GAT-1) | Potent inhibition (IC₅₀ in low micromolar range) | nih.gov |

| Lipophilic N-substituent on azetidine-3-carboxylic acid | GABA Transporter (GAT-3) | Moderate, selective inhibition | nih.gov |

| 2,4-disubstitution on related heterocyclic scaffolds | Glycogen Synthase Kinase 3 (GSK-3) | Selective inhibition | nih.gov |

| N-Benzyloxycarbonyl moiety on azetidine-containing dipeptides | Human Cytomegalovirus (HCMV) | Essential for antiviral activity | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidinol Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For azetidinol analogs, 2D and 3D-QSAR studies provide predictive models that can guide the synthesis of new, more potent derivatives. sphinxsai.com

In a typical QSAR study, various molecular descriptors are calculated for a series of compounds. These descriptors quantify different aspects of the molecule's structure, such as:

Topological Descriptors : These describe the connectivity and branching of atoms (e.g., Balaban index (J), molecular connectivity indices).

Electronic Descriptors : These relate to the electronic properties of the molecule (e.g., dipole moment, highest occupied/lowest unoccupied molecular orbital energies).

Physicochemical Descriptors : These include properties like hydrophobicity (logP) and hydrogen bond counts. sphinxsai.com

Studies on 2-azetidinone derivatives have successfully used QSAR to identify the key descriptors responsible for antibacterial and antifungal activity. nih.gov For instance, models have shown that topological parameters like the Balaban index and molecular connectivity indices are crucial for governing antimicrobial activity. nih.gov In another study, descriptors related to the count of hydrogen atoms and the presence of nitro groups were found to have a significant correlation with biological activity. sphinxsai.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D arrangement of the molecules. These models generate 3D contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrogen bonding features would be favorable or unfavorable for activity. nih.gov For example, a 3D-QSAR study on benzoxazole-bearing azetidinone derivatives revealed that adding bulky groups to the phenyl ring would likely increase anti-inflammatory and anticancer activity. ijrar.org

| QSAR Study Type | Compound Series | Key Predictive Descriptors/Fields | Predicted Biological Activity |

|---|---|---|---|

| 2D-QSAR | 2-Azetidinone derivatives | Topological parameters (Balaban index J, molecular connectivity indices) | Antimicrobial activity nih.gov |

| 2D-QSAR | 2-Azetidinone derivatives | Physicochemical (Hydrogen counts), Electro-topological (SddsN(nitro)E-index) | Antibacterial activity sphinxsai.com |

| 3D-QSAR (kNN-MLR) | Benzoxazole bearing azetidinones | Steric fields (suggesting bulky groups increase activity) | Anti-inflammatory and anticancer activity ijrar.org |

| 3D-QSAR (CoMFA) | Thiadiazolidinone derivatives | Molecular electrostatic fields | GSK-3 inhibition nih.gov |

Ligand Design Principles Informed by SAR Studies

The culmination of SAR and QSAR studies is the formulation of clear principles for rational ligand design. nih.govnih.gov For azetidinol derivatives, these principles guide the optimization of lead compounds to achieve desired potency, selectivity, and pharmacokinetic properties.

Key design principles derived from studies on azetidine-based compounds include:

Conformational Restriction : The four-membered azetidine ring acts as a conformationally restricted scaffold. researchgate.net This rigidity helps to pre-organize the substituents into a specific orientation that is favorable for binding to the target, reducing the entropic penalty upon binding and potentially increasing affinity.

Scaffold Hopping and Isosteric Replacement : The azetidine ring can be used as a bioisosteric replacement for other cyclic amines, such as piperidine (B6355638) or pyrrolidine (B122466). This strategy, known as "scaffold hopping," can be employed to alter a molecule's physicochemical properties, metabolic stability, and pharmacological profile while maintaining the key binding interactions. For example, replacing a piperidine ring with an azetidine was shown to shift metabolism away from N-dealkylation, leading to a more favorable metabolic profile in a series of serotonin-4 partial agonists. researchgate.net

Exploitation of Specific Interactions : SAR studies identify crucial interaction points. The 3-hydroxyl group on the azetidinol core is a key hydrogen bond donor/acceptor. Ligand design should position this group to interact with complementary residues in the target's active site. Similarly, the aminophenyl group can be modified to enhance π-π stacking or form additional hydrogen bonds.

Modulation of Physicochemical Properties : SAR data informs how to tune properties like lipophilicity (logP) and solubility. For instance, the addition of lipophilic side chains can enhance potency, but must be balanced to maintain adequate solubility and avoid off-target effects. nih.gov

By integrating these principles, medicinal chemists can move beyond random screening and rationally design novel this compound analogs with a higher probability of success as therapeutic candidates.

Applications of 1 4 Aminophenyl Azetidin 3 Ol in Chemical Biology and Drug Discovery Research

Utilization as a Versatile Building Block in Complex Chemical Syntheses

The structural attributes of 1-(4-aminophenyl)azetidin-3-ol, namely the reactive primary amine, the secondary alcohol, and the azetidine (B1206935) nitrogen, make it a highly versatile synthon for the construction of complex molecular architectures. Its rigid framework allows for the precise spatial orientation of appended functional groups, a crucial factor in designing molecules with high target affinity and selectivity.

Construction of Diverse Chemical Libraries for Screening

The amenability of this compound to diverse chemical transformations facilitates its use in diversity-oriented synthesis (DOS) to generate extensive chemical libraries. These libraries, populated with novel and structurally diverse compounds, are invaluable resources for high-throughput screening campaigns aimed at identifying new hit compounds for various biological targets. The azetidine core, with its inherent three-dimensionality, allows for the exploration of chemical space that is often underrepresented in traditional screening collections. asinex.com By systematically modifying the aminophenyl and hydroxyl moieties, chemists can rapidly generate a multitude of analogs with varied physicochemical properties, increasing the probability of discovering compounds with desired biological activities. The synthesis of such libraries often involves solid-phase techniques, which can accelerate the drug discovery process. nih.gov

Integration into Privileged Scaffolds and Molecular Motifs

"Privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. nih.govresearchgate.net The azetidine ring is considered a privileged scaffold due to its presence in numerous biologically active compounds and its ability to confer desirable properties such as improved metabolic stability and solubility. nih.gov The integration of the this compound motif into known privileged scaffolds, such as benzodiazepines or purines, can lead to the development of novel compounds with enhanced or entirely new pharmacological profiles. nih.govmdpi.com This strategy leverages the established biological relevance of the parent scaffold while introducing the unique structural and conformational benefits of the azetidine ring.

Role in the Development of Bioactive Molecules and Pharmacological Agents

The incorporation of the this compound moiety has been instrumental in the development of a wide array of bioactive molecules and pharmacological agents targeting diverse disease areas.

Azetidinols as Core Structures for Drug Candidates (e.g., dopamine (B1211576) antagonists, enzyme inhibitors)

The azetidinol (B8437883) core is a key structural feature in a variety of drug candidates. For instance, derivatives of azetidine have been investigated as dopamine antagonists. nih.govnih.gov Dopamine receptors play a crucial role in neurological processes, and their modulation is a key strategy in the treatment of disorders like schizophrenia and Parkinson's disease. The rigid nature of the azetidine ring can help in positioning key pharmacophoric elements for optimal interaction with the dopamine receptor binding sites.

Furthermore, the azetidinol scaffold has been employed in the design of enzyme inhibitors. An analogue of aminoglutethimide, 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, which shares a similar structural motif with this compound, has been shown to be a potent and selective inhibitor of the aromatase enzyme, a key target in the treatment of hormone-dependent breast cancer. nih.gov This highlights the potential of the aminophenyl-substituted cyclic nitrogen scaffold in designing targeted enzyme inhibitors.

Design of Specific Azetidine Derivatives with Targeted Biological Activities (e.g., anticancer, antimicrobial, antiviral)

The versatility of the this compound scaffold allows for its derivatization to create compounds with specific biological activities.

Anticancer Activity: Azetidin-2-one (B1220530) derivatives, which can be synthesized from precursors like this compound, have been explored for their anticancer potential. For example, novel 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives have demonstrated significant efficacy against breast cancer cell lines. nih.govmdpi.com The mechanism of action of such compounds is often linked to the inhibition of specific biological targets within cancer cells. researchgate.netsemanticscholar.org

Antimicrobial Activity: The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Azetidine derivatives have emerged as a promising class of compounds in this area. nih.gov For instance, azetidinone and thiazolidinone derivatives synthesized from azolylindolyl Schiff's bases have shown notable antimicrobial activity. researchgate.net The incorporation of the azetidine ring can enhance the potency and spectrum of activity of known antimicrobial pharmacophores.

Antiviral Activity: Privileged scaffolds, including those containing heterocyclic rings like azetidine, are being explored for the development of antiviral agents. nih.gov While specific examples directly utilizing this compound are less common in publicly available literature, the general principle of incorporating such scaffolds into antiviral drug design holds promise for targeting viral enzymes and entry mechanisms.

Applications in Neuroprotective Research and CNS-Active Compounds

The development of drugs targeting the central nervous system (CNS) is particularly challenging due to the blood-brain barrier. The physicochemical properties of the azetidine scaffold can be tuned to enhance CNS penetration. nih.gov Azetidine-based compounds are being investigated for their potential in treating neurodegenerative diseases and other CNS disorders. nih.gov

Research into the neuroprotective effects of various compounds has shown that derivatives of thiazolidine-4-carboxylic acid, which share some structural similarities with azetidine derivatives, can mitigate memory impairment and neurodegeneration by reducing oxidative stress and neuroinflammation. jelsciences.com While direct studies on the neuroprotective effects of this compound are not widely reported, the structural motif suggests its potential as a scaffold for the development of novel neuroprotective agents. nih.govnih.govmdpi.com

Data Tables

Table 1: Examples of Bioactive Azetidine Derivatives and their Applications

| Compound Class | Specific Example | Biological Activity | Therapeutic Area | Reference |

| Azetidin-2-ones | 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one | Anticancer | Oncology | nih.gov, mdpi.com |

| Azabicyclo[3.1.0]hexane-2,4-diones | 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione | Aromatase Inhibitor | Oncology | nih.gov |

| Azetidinones and Thiazolidinones | Derivatives from azolylindolyl Schiff's bases | Antimicrobial | Infectious Diseases | researchgate.net |

| Azetidine-based Scaffolds | Densely functionalized azetidine ring systems | CNS-active agents | Neurology | nih.gov |

Advanced Approaches in Drug Discovery Utilizing Azetidinol Analogues

The unique structural features of the this compound motif—namely its compact, rigid, three-dimensional azetidine core, coupled with the hydrogen-bonding capabilities of the hydroxyl group and the versatile reactivity of the aminophenyl moiety—make it an attractive scaffold for modern medicinal chemistry. These characteristics are leveraged in several advanced drug discovery methodologies to create novel chemical probes and therapeutic candidates.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening libraries of low-molecular-weight molecules, or "fragments". nih.gov These fragments typically adhere to the "Rule of Three," ensuring they are small and efficient binders from which more potent, drug-like molecules can be developed. nih.gov The this compound scaffold is an exemplary starting point for FBDD campaigns due to its inherent fragment-like properties.

The compact and rigid nature of the azetidine ring provides a well-defined three-dimensional shape that can efficiently explore the topological features of a protein's binding pocket. This is a distinct advantage over more flexible or planar fragments. The hydroxyl and amine functional groups serve as key pharmacophoric features, providing hydrogen bond donor and acceptor capabilities that facilitate initial binding interactions with a target protein. Once a fragment hit is identified through biophysical screening methods, its simple structure allows for straightforward synthetic elaboration, where chemists can "grow" the fragment by adding new functionalities to improve binding affinity and selectivity. lifechemicals.com

| Property | Value | Significance in FBDD |

|---|---|---|

| Molecular Weight | 178.23 g/mol | Complies with the "Rule of Three" (MW < 300 Da), providing a good starting point for optimization. nih.gov |

| XLogP3-AA | ~0.0 | Indicates good solubility, a critical factor for reliable screening and favorable pharmacokinetic properties. |

| Hydrogen Bond Donors | 2 (amine and hydroxyl) | Provides specific interaction points to anchor the fragment in a protein's active site. |

| Hydrogen Bond Acceptors | 3 (amine, hydroxyl, azetidine N) | Offers multiple points for forming hydrogen bonds with the target protein. |

| Rotatable Bonds | 2 | Low number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency. |

Activity-Based Protein Profiling (ABPP) with Azetidine-Based Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active-site-directed chemical probes to assess the functional state of enzyme families directly in complex biological systems. wikipedia.orgnih.gov An activity-based probe (ABP) typically consists of three components: a reactive group (or "warhead") that covalently modifies an active site residue, a reporter tag (like a fluorophore or biotin) for detection and purification, and a linker that connects the two. wikipedia.org

Azetidine-containing scaffolds, such as derivatives of this compound, can be incorporated into ABPs, primarily as part of the linker or as a recognition element. The rigid azetidine ring can serve as a "rigidifying" linker, providing conformational constraint to the probe. This can improve selectivity by pre-organizing the warhead and reporter tag in a specific spatial orientation that is favorable for binding to the target enzyme.

Furthermore, the functional handles on the azetidinol core are synthetically tractable. The hydroxyl group can be used as an attachment point for a reporter tag via an ether or ester linkage, while the aniline (B41778) nitrogen can be modified to attach the reactive warhead. For instance, coupling the aniline to an electrophilic warhead designed to target a nucleophilic residue (e.g., serine or cysteine) in an enzyme's active site would generate a targeted ABP. The use of bioorthogonal handles like azides or alkynes on the azetidine scaffold allows for a two-step labeling approach using click chemistry, which is widely employed in ABPP to attach reporter tags without interfering with the initial labeling event in a complex proteome. nih.govmdpi.comnih.gov

| Probe Component | Example Moiety | Function |

|---|---|---|

| Recognition Scaffold | 1-Phenylazetidin-3-ol | Provides a rigid core and directs the probe to the target. |

| Reactive Group (Warhead) | Fluorophosphonate | Covalently modifies active site serines in serine hydrolases. wikipedia.org |

| Linker Attachment Point | Azetidin-3-ol (B1332694) hydroxyl group | Site for connecting the reporter tag. |

| Reporter Tag Handle | Terminal Alkyne | Enables attachment of an azide-containing fluorophore or biotin (B1667282) via CuAAC ("click chemistry"). mdpi.com |

Development of PROTAC Linkers and Degrader Motifs

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in therapeutic intervention from occupancy-based inhibition to event-driven protein degradation. broadpharm.com A PROTAC consists of a "warhead" that binds a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. tocris.com The linker is not merely a spacer but plays a critical role in the formation of a productive ternary complex (target-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein. nih.gov

The azetidin-3-ol moiety has been identified as a valuable component in the design of PROTAC linkers. medchemexpress.comglpbio.com Its inclusion in a linker chain, which is often composed of flexible polyethylene (B3416737) glycol (PEG) or alkyl units, introduces a degree of rigidity and a defined three-dimensional geometry. nih.govresearchgate.net This structural constraint can help to optimize the distance and orientation between the warhead and the E3 ligase ligand, thereby stabilizing the ternary complex and enhancing degradation efficiency.

Commercial suppliers of chemical building blocks for drug discovery now offer various azetidine derivatives, such as Azetidin-3-ol hydrochloride and Methyl 1-Boc-azetidine-3-carboxylate, specifically for their application as PROTAC linkers. medchemexpress.commedchemexpress.com The hydroxyl group of azetidin-3-ol provides a convenient and chemically stable attachment point for linker elongation. The incorporation of such rigid motifs is a key strategy in linker optimization to improve the physicochemical and pharmacokinetic properties of PROTACs. tocris.comresearchgate.net

| Linker Type | Key Characteristics | Role of Azetidine Motif |

|---|---|---|

| Alkyl Chains | Flexible, hydrophobic. | Can be interspersed with azetidine rings to add rigidity and improve solubility. |

| PEG Chains | Flexible, hydrophilic, improves solubility. | Azetidine can be incorporated to provide conformational constraint within a flexible PEG chain. nih.gov |

| Rigid Linkers (e.g., Alkynes, Piperazines) | Conformationally restricted, provides defined spatial orientation. | The azetidine ring serves as a non-planar, rigid 3D building block, similar to piperazine (B1678402) but with different geometric and vectoral properties. researchgate.net |

Future Perspectives and Emerging Trends in Research on 1 4 Aminophenyl Azetidin 3 Ol and Azetidinols

Innovations in Synthetic Methodologies for Accessing Diverse Azetidinol (B8437883) Scaffolds

The synthesis of azetidines, including 1-(4-aminophenyl)azetidin-3-ol and other azetidinols, has historically been challenging due to the inherent ring strain of the four-membered ring. nih.gov However, recent years have seen the development of numerous innovative methods to construct and functionalize this scaffold with greater efficiency and diversity. jmchemsci.comjocpr.com These advancements are crucial for building extensive libraries of azetidinol derivatives for drug discovery.

Key innovations include:

Catalytic Approaches: Novel catalytic systems are enabling more efficient and selective azetidine (B1206935) synthesis. For instance, lanthanide triflates like La(OTf)₃ have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.gov Gold-catalyzed intermolecular oxidation of alkynes offers a flexible route to chiral azetidin-3-ones, which are direct precursors to azetidinols. nih.gov

Photocatalysis and Strain-Release Strategies: Visible-light photocatalysis has emerged as a powerful tool. For example, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by an Iridium(III) photocatalyst, has been used to synthesize azetidines. utq.edu.iq Strain-release strategies, such as the homologation of azabicyclo[1.1.0]butanes and radical strain-release photocatalysis, are also being employed to create complex and densely functionalized azetidines that are otherwise difficult to access. utq.edu.iqnih.gov

Intramolecular Cyclization Methods: Advances in intramolecular C-H amination, often catalyzed by palladium(II), provide a direct route to functionalized azetidines. utq.edu.iq Similarly, intramolecular amination of organoboronates presents another efficient pathway to these four-membered rings. ipb.pt

Building Diverse Scaffolds: Researchers are developing methods to create not just simple monocyclic azetidines, but also more complex fused, bridged, and spirocyclic ring systems. researchgate.netacs.org These strategies often start from a densely functionalized azetidine core which is then elaborated through reactions like ring-closing metathesis or intramolecular cross-coupling reactions. researchgate.netacs.org For instance, spiro azetidines, where the four-membered ring is connected to another ring via a shared carbon atom, are of particular interest as the perpendicular orientation of the rings can isolate the reactive nitrogen atom for further chemical modification. nih.gov

A straightforward synthesis of 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. ipb.pt A specific method for producing 3-hydroxyazetidine hydrochloride involves a three-step process of cyclization, acetylation, and deacetylation, starting from t-butylamine and epichlorohydrin. researchgate.net

These evolving synthetic toolkits are enabling chemists to access an unprecedented diversity of azetidinol scaffolds, which is fundamental for exploring their therapeutic potential.

| Synthetic Strategy | Key Features | Example Precursors/Catalysts | Reference |

| Lanthanide-Catalyzed Aminolysis | Regioselective, high yields | cis-3,4-epoxy amines, La(OTf)₃ | nih.gov |

| Gold-Catalyzed Oxidation | Stereoselective, access to chiral azetidin-3-ones | N-propargylsulfonamides, Gold catalyst | nih.gov |

| Photocatalysis ([2+2] Cycloaddition) | Uses visible light, good functional group tolerance | 2-isoxazoline-3-carboxylates, Ir(III) photocatalyst | utq.edu.iq |

| Strain-Release Homologation | Access to densely functionalized azetidines | Azabicyclo[1.1.0]butanes | utq.edu.iq |

| Intramolecular C(sp³)–H Amination | Direct C-N bond formation | Palladium(II) catalyst | utq.edu.iq |

| Diverse Scaffold Synthesis | Creation of fused, bridged, spirocyclic systems | Densely functionalized azetidine cores | researchgate.netacs.org |

Integration of Artificial Intelligence and Machine Learning in Azetidine Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to azetidine chemistry is a burgeoning field. nih.gov These computational tools are accelerating the design and optimization of novel azetidinol-based compounds by navigating the vast chemical space more efficiently than traditional methods. nih.govresearchgate.net

Emerging trends in this area include:

Predictive Synthesis and Reaction Optimization: Computational models are being developed to predict the feasibility and outcome of chemical reactions for synthesizing azetidines. jmchemsci.comjocpr.com By calculating factors like frontier orbital energies, these models can prescreen potential starting materials (substrates) to determine which combinations are likely to react successfully, thereby reducing trial-and-error in the lab. jmchemsci.comjocpr.com This approach has been used to accurately predict successful alkene-oxime pairings for photocatalytic azetidine synthesis. jocpr.com

De Novo Design with Generative Models: Deep learning architectures, such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), are being trained on large databases of known molecules to generate entirely new chemical structures. nih.govjmchemsci.comeuropeanpharmaceuticalreview.com These generative models can design novel azetidine scaffolds with desired physicochemical properties, such as those optimized for central nervous system (CNS) applications or specific biological targets. nih.govutq.edu.iqresearchgate.net This allows for the creation of virtual libraries of compounds that can then be prioritized for synthesis and testing. utq.edu.iq

Property Prediction and Optimization: ML algorithms are adept at predicting a wide array of molecular properties critical for drug development, including solubility, metabolic stability, toxicity, and absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govzauba.com For azetidine libraries, these in silico predictions help to prioritize compounds with a higher probability of success in later stages of drug development. utq.edu.iq This "pre-optimization" is particularly valuable for designing libraries for challenging targets like the CNS, which has stringent requirements for blood-brain barrier penetration. nih.gov